molecular formula C7H15N3O3 B1677517 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane CAS No. 74654-06-1

1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane

Cat. No. B1677517
CAS RN: 74654-06-1
M. Wt: 189.21 g/mol
InChI Key: ZSSKNHYYIBAWRX-UHFFFAOYSA-N
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Description

“1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane”, also known as M-PEG3-N3, is a chemical compound with the formula C7H15N3O3 . It is typically available in liquid form .


Molecular Structure Analysis

The molecular structure of “1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane” consists of a chain of carbon atoms with attached hydrogen, nitrogen, and oxygen atoms . The molecular weight is 189.21 .


Physical And Chemical Properties Analysis

“1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane” is a liquid at room temperature . It has a refractive index of 1.446 and a density of 1.02764 g/mL .

Scientific Research Applications

Chemical Synthesis and Reactions

1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane is used in various chemical syntheses and reactions. For instance, it is involved in the synthesis of azido derivatives of geminal bis(alkoxy-NNO-azoxy)compounds. These compounds have potential applications in designing novel organic materials with specific chemical properties (Zyuzin, 2015). Furthermore, this compound has been used in the study of the reaction of perfluorocycloalkenes with 1-ethoxy-1-(2-hydroxyethoxy) ethane in the presence of a base, highlighting its role in facilitating complex chemical reactions (Plevey & Talbot, 1977).

Material Science and Engineering

In material science and engineering, 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane is used in the synthesis of novel compounds. An example is its use in the creation of a fluorescent pyrene crown ether, indicating its utility in developing new materials with specific optical properties (Choo, Waddell, & Benniston, 2019).

Magnetism and Coordination Chemistry

This compound plays a role in the synthesis and study of magnetism in azido-bridged Co2+ compounds. These studies are crucial in understanding the magnetic properties of coordination compounds, which can have applications in magnetic materials and sensors (Li et al., 2008).

Solvent Applications in Electrochemistry

Additionally, derivatives of this compound, like novel silane compounds, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating its potential in improving energy storage technologies (Amine et al., 2006).

Polymer Science

In polymer science, it is utilized in the synthesis of temperature-sensitive polypeptides. This application is significant in the development of smart materials that respond to temperature changes, which can be used in various biomedical and technological applications (Cheng et al., 2011)

Safety And Hazards

“1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane” is classified as a flammable liquid and a self-reactive substance . It should be stored at a temperature between 2-8°C .

properties

IUPAC Name

1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-11-4-5-13-7-6-12-3-2-9-10-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKNHYYIBAWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438873
Record name 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane

CAS RN

74654-06-1
Record name 1-(2-Azidoethoxy)-2-(2-methoxyethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74654-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium azide (5.37 g, 83 mmol) and 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate (20 g, 83 mmol) were added without solvent, the temperature was raised to 60° C. and the mixture stirred for 48 hours. The salts were filtered and ethyl acetate added to precipitate the dissolved salts and filtered again, producing 1-azido-2-(2-(2-methoxyethoxy)ethoxy)ethane.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
A Pettignano, J Leguy, L Heux, B Jean, A Charlot… - Green …, 2020 - pubs.rsc.org
Through a cascade of chemical derivatizations involving the green Passerini three-component reaction (P-3CR), we describe herein the multifunctionnalization of cellulose microfibrils (…
Number of citations: 16 pubs.rsc.org
NF König, A Al Ouahabi, S Poyer… - Angewandte Chemie …, 2017 - Wiley Online Library
A three‐step post‐polymerization modification method was developed for the design of digitally encoded poly(phosphodiester)s with controllable side groups. Sequence‐defined …
Number of citations: 62 onlinelibrary.wiley.com
J Wu, J Chen, J Wang, X Liao, M Xie, R Sun - Polymer Chemistry, 2016 - pubs.rsc.org
A series of novel hyperbranched poly(triazolium)s with different terminal groups were synthesized by alkylation and anion exchange reactions of the corresponding hyperbranched poly(…
Number of citations: 26 pubs.rsc.org
CK Williams, A Lashgari, J Chai, JJ Jiang - ChemSusChem, 2020 - Wiley Online Library
The effects of primary and second coordination spheres on molecular electrocatalysis have been extensively studied, yet investigations of third functional spheres are rarely reported. …
L Zhao, Q Ling, X Liu, C Hang, Q Zhao… - Applied …, 2018 - Wiley Online Library
Owing to their unique broken symmetry, amphiphilic Janus dendrimers and dendons provide fascinating properties for material, biological, pharmaceutical and biomedical applications. …
Number of citations: 26 onlinelibrary.wiley.com
M Juríček, K Stout, PHJ Kouwer, AE Rowan - Organic Letters, 2011 - ACS Publications
A novel method to extend aromaticity by one benzene and two triazole rings was developed and optimized. This two-step route employs the copper-catalyzed azide–haloalkyne …
Number of citations: 49 pubs.acs.org
J Wang, H Wei, S Yang, H Fang, P Xu, Y Ding - RSC advances, 2015 - pubs.rsc.org
A series of poly(phenylene oxide)s (PPOs) bearing a flexible pendent imidazolium cation were prepared by an azide–alkyne cycloaddition between azidomethylated PPO and a novel …
Number of citations: 32 pubs.rsc.org
S Boncel, AP Herman, S Budniok, RG Jędrysiak… - pstorage-acs-6854636.s3 …
To a stirred solution of 4.840 g (20 mmol) 1-hexadecanol in 40 mL of freshly distilled methylene chloride containing 4.040 g (40 mmol) of triethylamine 2.875 g (25 mmol) of …
X Xu, VV Jerca, R Hoogenboom - Macromolecular Rapid …, 2020 - Wiley Online Library
In this study, a supramolecular hydrogel formed by incorporating the 2,6‐bis(1,2,3‐triazol‐4‐yl)‐pyridine (btp) ligand in the backbone of a polymer prepared by copper(I)‐catalyzed …
Number of citations: 26 onlinelibrary.wiley.com
A Mattarei, M Azzolini, M Zoratti, L Biasutto, C Paradisi - Molecules, 2015 - mdpi.com
Resveratrol is a natural polyphenol with many interesting biological activities. Its pharmacological exploitation in vivo is, however, hindered by its rapid elimination via phase II …
Number of citations: 20 www.mdpi.com

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